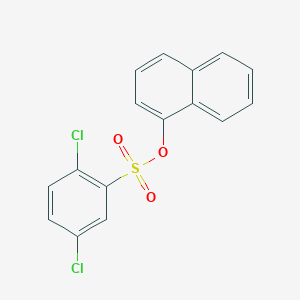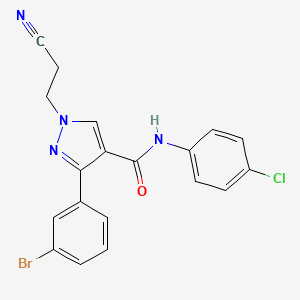
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a pyrrolidinedione derivative that has been synthesized through several methods.
Mécanisme D'action
The mechanism of action of 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound may also inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells, inhibits the production of inflammatory cytokines, and inhibits the growth of bacteria. In vivo studies have shown that this compound has anti-tumor activity and anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione in lab experiments is its ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-bacterial activity. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs. Another direction is to investigate its potential as an anti-inflammatory agent in animal models. Additionally, further research is needed to explore the potential of this compound as a building block for the synthesis of new compounds. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through several methods and has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. This compound has also been investigated for its potential as a building block for the synthesis of new compounds. Further research is needed to explore the potential of this compound in these areas and to develop new methods for synthesizing this compound.
Méthodes De Synthèse
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione can be synthesized through several methods, including the reaction of 3-(4-bromobenzyl)-2,5-pyrrolidinedione with 3-chloro-2-methylbenzaldehyde in the presence of a base. Another method involves the reaction of 3-(4-bromobenzyl)-2,5-pyrrolidinedione with 3-chloro-2-methylbenzaldehyde in the presence of a catalyst. The resulting this compound product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(4-bromobenzyl)-1-(3-chloro-2-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines. In organic chemistry, this compound has been used as a building block for the synthesis of various compounds. In material science, this compound has been investigated for its potential as a precursor for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClNO2/c1-11-15(20)3-2-4-16(11)21-17(22)10-13(18(21)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBIMDZOLSXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)
methyl]phosphonate](/img/structure/B4954842.png)
![isobutyl [1-(1H-indol-3-ylmethyl)-2-(4-morpholinyl)-2-oxoethyl]carbamate](/img/structure/B4954849.png)

![6-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4954867.png)

![2-methyl-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4954882.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4954906.png)

![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)
![N,N'-bis[2-(4-morpholinyl)ethyl]isophthalamide hydrochloride](/img/structure/B4954928.png)
![N-(2-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4954936.png)
